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Compound of Interest

Compound Name: 1-Azido-2-ethoxyethane
CAS No.: 62634-47-3
Cat. No.: B1658920
\ J

For researchers and professionals in drug development and organic synthesis, the precise
characterization of novel molecules is paramount. Nuclear Magnetic Resonance (NMR)
spectroscopy, particularly 13C NMR, stands as a cornerstone technique for elucidating
molecular structure. This guide provides an in-depth analysis of the expected 13C NMR
chemical shifts for 1-Azido-2-ethoxyethane, a bifunctional molecule of interest in various
chemical applications. In the absence of direct experimental data for this specific compound,
this guide leverages a comparative approach, drawing upon experimental data from structurally
analogous compounds and fundamental principles of NMR spectroscopy to provide a robust
and well-supported prediction.

The Logic of Prediction: Deconstructing the
Molecule

The structure of 1-Azido-2-ethoxyethane (N3-CH2-CH2-O-CH2-CHs) presents four unique
carbon environments. Our analysis will focus on predicting the chemical shifts of these carbons
by examining the influence of the azido (-Ns3) and ethoxy (-O-CHz-CHs) functionalities. The
primary determinants of 13C chemical shifts are the electronegativity of neighboring atoms and
the overall electronic environment. Electronegative atoms or groups deshield the carbon
nucleus, causing its resonance to appear at a higher chemical shift (downfield).

To construct a reliable prediction, we will compare the target molecule to key reference
compounds:
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o 2-Ethoxyethanol (HO-CH2-CH2-O-CH2-CHs): This is the most direct analogue, where a
hydroxyl group replaces the azido group. The known 3C NMR data for this compound
provides a strong baseline.

o Ethyl Azide (CH3-CH2-N3): This simple alkyl azide allows for the specific examination of the
electronic effect of the azido group on an adjacent methylene carbon.

o Ethyl Methyl Ether (CH3-O-CH2-CHs): This helps in dissecting the chemical shifts of the
ethoxy group.

Comparative Analysis of **C NMR Chemical Shifts

The following table summarizes the experimental 13C NMR chemical shift data for our reference
compounds and provides a predicted spectrum for 1-Azido-2-ethoxyethane. The causality
behind these predictions is explained in the subsequent section.

Compound C1 (X-CH2) C2 (-CH2-O) C3(-0O-CHz2) C4 (-CHs) Solvent

1-Azido-2-

ethoxyethane  ~51 ppm ~70 ppm ~67 ppm ~15 ppm CDCls
(Predicted)

2-

Ethoxyethano  61.7 ppm 72.6 ppm 66.8 ppm 15.2 ppm CDCls
I[1]

o-azide-w-

hydroxyl 50.64 ppm - - - CDClIs
PEG[2]

Ethylamine[3]  36.8 ppm - - 19.1 ppm CDCls
lodoethane[4] -1.1 ppm - - 20.6 ppm CDClIs

Rationale for Predicted Chemical Shifts

e C1 (N3-CHz2): The carbon directly attached to the azido group is expected to be significantly
influenced by the electronegativity of the nitrogen atoms. In a study of an a-azide-w-hydroxyl
polyethylene glycol (PEG), the carbon adjacent to the azide group exhibited a chemical shift
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of approximately 50.64 ppm[2]. This is a key piece of data supporting our prediction.
Comparing this to 2-ethoxyethanol, where the C1 attached to the hydroxyl group is at 61.7
ppm, we predict a slightly upfield shift for the C1 in 1-azido-2-ethoxyethane to around 51
ppm. The azido group, while electronegative, appears to have a less deshielding effect on
the a-carbon compared to a hydroxyl group in this context.

e C2 (-CH2-O-): This carbon is 3 to the azido group and a to the ether oxygen. In 2-
ethoxyethanol, this carbon (C2) resonates at 72.6 ppm. The azido group is known to have a
deshielding effect on -carbons[5]. Therefore, we anticipate a slight downfield shift for C2 in
1-azido-2-ethoxyethane compared to the analogous carbon in 2-ethoxyethanol. However,
this effect is generally less pronounced than the a-effect. We predict a chemical shift of
approximately 70 ppm for C2.

e C3 (-O-CHz-): This carbon is part of the ethoxy group and is a to the ether oxygen. Its
chemical environment is very similar to the corresponding carbon in 2-ethoxyethanol, which
resonates at 66.8 ppm. The influence of the azido group at the other end of the C2-O bond is
expected to be minimal. Therefore, we predict a chemical shift very close to that in 2-
ethoxyethanol, around 67 ppm.

e C4 (-CHs): This terminal methyl carbon of the ethoxy group is the most shielded. In 2-
ethoxyethanol, its chemical shift is 15.2 ppm. This carbon is sufficiently distant from the azido
group that its electronic environment should be nearly identical. Thus, we predict a chemical
shift of approximately ~15 ppm.

Visualizing the Predicted Spectrum

The following diagram illustrates the structure of 1-Azido-2-ethoxyethane and the predicted
13C NMR chemical shift ranges for each carbon atom.
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C1: ~51 ppm C2: ~70 ppm C3: ~67 ppm C4: ~15 ppm

N3-CH2(C1)-CH2(C2)-O-CH2(C3)-CH3(C4)

Click to download full resolution via product page

Caption: Predicted *3C NMR chemical shifts for 1-Azido-2-ethoxyethane.

Experimental Protocol for **C NMR Acquisition

To validate these predictions, the following experimental protocol is recommended for acquiring
a high-quality 13C NMR spectrum of 1-Azido-2-ethoxyethane.

1. Sample Preparation:

o Weigh approximately 20-50 mg of purified 1-Azido-2-ethoxyethane.

» Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCls). CDCls is
a common solvent for small organic molecules and its residual peak at ~77.16 ppm provides
a convenient internal reference.

» Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

e Use a spectrometer with a field strength of at least 400 MHz for protons (which corresponds
to 100 MHz for 13C) to ensure adequate signal dispersion.

e Tune and match the 13C probe to the sample.

e Lock the spectrometer on the deuterium signal of the CDCls.

» Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and
symmetrical solvent peak.

3. Acquisition Parameters:
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Experiment: Standard proton-decoupled 3C NMR experiment (e.g., zgpg30 on a Bruker
spectrometer).

Spectral Width: Set a spectral width of approximately 240 ppm (from -10 to 230 ppm) to
ensure all carbon signals are captured.

Acquisition Time: Typically around 1-2 seconds.

Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of
the carbon nuclei, which is important for obtaining accurate integrations if desired (though
not the primary focus here).

Number of Scans (ns): Due to the low natural abundance of 13C, a sufficient number of scans
(e.g., 128, 256, or more) will be required to achieve an adequate signal-to-noise ratio.
Temperature: Maintain a constant temperature, typically 298 K (25 °C).

. Data Processing:

Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise
ratio.

Perform a Fourier transform of the Free Induction Decay (FID).

Phase the resulting spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale by setting the CDCls triplet center to 77.16 ppm.

Integrate the peaks if relative intensities are of interest, though it is important to note that in
standard 3C NMR, peak intensities are not always directly proportional to the number of
carbons.

Workflow for **C NMR Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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